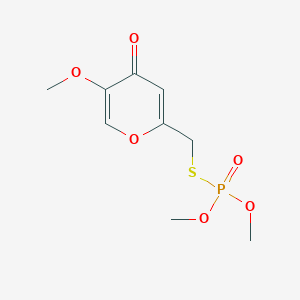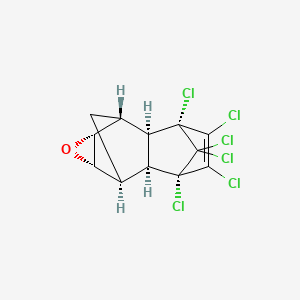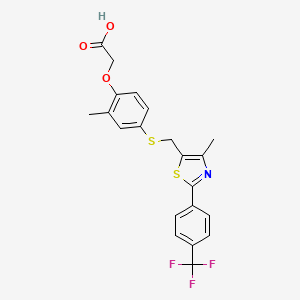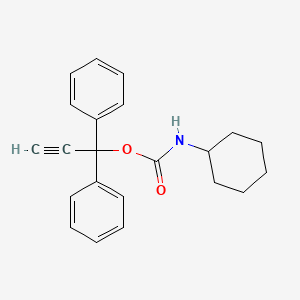
Enpromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- ENPROMATE is a chemical compound with the molecular formula C22H23NO2 .
- It belongs to the class of organic compounds known as isoquinolines and derivatives.
- This compound may have applications in various fields due to its unique structure and properties.
Preparation Methods
- Synthetic routes for ENPROMATE involve the construction of its isoquinoline core.
- One common method is the Pictet–Spengler reaction, which cyclizes an arylamine with an aldehyde or ketone.
- Industrial production methods may vary, but efficient synthesis typically involves multistep processes.
Chemical Reactions Analysis
- ENPROMATE can undergo various reactions:
Oxidation: It may be oxidized to form quinoline derivatives.
Reduction: Reduction of the nitro group could yield the corresponding amine.
Substitution: Substituents on the aromatic ring can be modified.
- Common reagents include Lewis acids, reducing agents, and nucleophiles.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: ENPROMATE derivatives may serve as intermediates in the synthesis of other compounds.
Biology: Research on its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigate potential pharmaceutical applications.
Industry: this compound-related materials (e.g., polymers) for industrial use.
Mechanism of Action
- ENPROMATE’s mechanism of action likely involves interactions with specific molecular targets.
- It may modulate signaling pathways, affect gene expression, or influence cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- ENPROMATE’s uniqueness lies in its isoquinoline scaffold.
- Similar compounds include quinolines, isoquinolines, and other heterocyclic structures.
Properties
CAS No. |
10087-89-5 |
|---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1,1-diphenylprop-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C22H23NO2/c1-2-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)25-21(24)23-20-16-10-5-11-17-20/h1,3-4,6-9,12-15,20H,5,10-11,16-17H2,(H,23,24) |
InChI Key |
NBEALWAVEGMZQY-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |
Appearance |
Solid powder |
Key on ui other cas no. |
10087-89-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Enpromate; 59156; Lilly 59156; Lilly-59156; Lilly59156; NSC 112682; NSC-112682; NSC112682; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


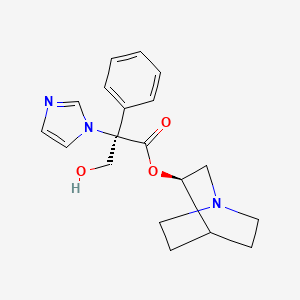
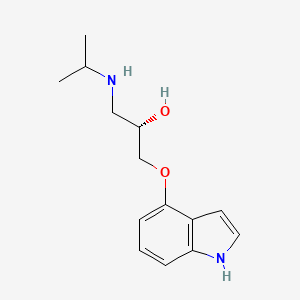
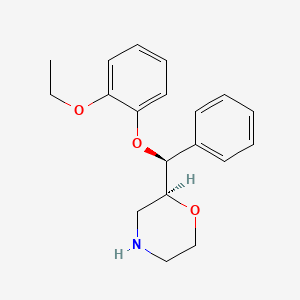


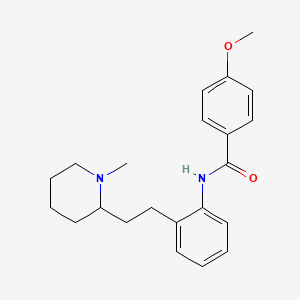
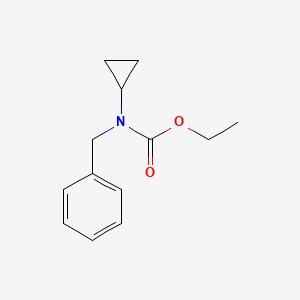
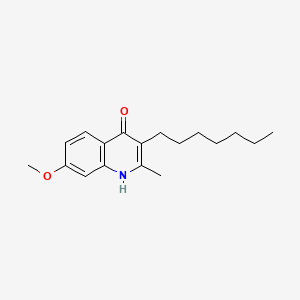
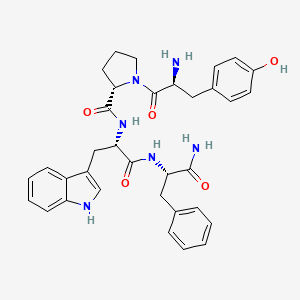
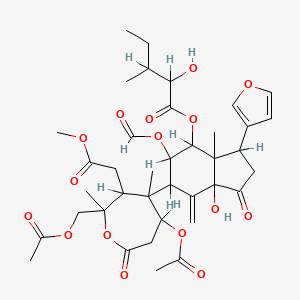
![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)
